molecular formula C10H16BNO2S B8749410 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

Cat. No.: B8749410
M. Wt: 225.12 g/mol
InChI Key: DNORPNGGHRMZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methyl group and a dioxaborolane moiety

Properties

Molecular Formula

C10H16BNO2S

Molecular Weight

225.12 g/mol

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

InChI

InChI=1S/C10H16BNO2S/c1-7-6-8(15-12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3

InChI Key

DNORPNGGHRMZQH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole typically involves the reaction of 3-methyl-1,2-thiazole with a boronic ester. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium or copper to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles, thiazolidines, and boronic acid derivatives .

Scientific Research Applications

3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic ester moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the thiazole ring can interact with specific binding sites on proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
  • Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is unique due to its thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .

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